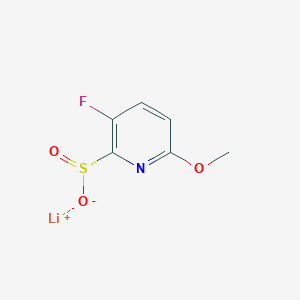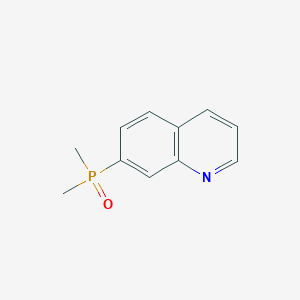
7-(dimethylphosphoryl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Dimethylphosphoryl)quinoline (7-DMPQ) is an organic compound with a unique chemical structure that has been studied extensively for its potential applications in a variety of scientific and industrial fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and is composed of a nitrogen atom, two methyl groups, and a phosphoryl group. 7-DMPQ is an important intermediate for the synthesis of a variety of compounds and has been used in the production of pharmaceuticals, agrochemicals, and materials. In recent years, 7-DMPQ has also been studied as a potential therapeutic agent with promising results in various areas of biomedical research.
科学的研究の応用
7-(dimethylphosphoryl)quinoline has been studied extensively for its potential applications in a variety of scientific and industrial fields. It has been used as a precursor for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In recent years, 7-(dimethylphosphoryl)quinoline has also been studied as a potential therapeutic agent with promising results in various areas of biomedical research.
作用機序
The mechanism of action of 7-(dimethylphosphoryl)quinoline is not yet fully understood, but it is believed to be related to its ability to interact with biological molecules. 7-(dimethylphosphoryl)quinoline has been shown to interact with proteins, DNA, and lipids, and has been found to inhibit the activity of enzymes involved in cell signaling pathways. It has also been found to modulate the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects
7-(dimethylphosphoryl)quinoline has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-(dimethylphosphoryl)quinoline can inhibit the activity of enzymes involved in cell signaling pathways, modulate the expression of genes involved in inflammation and cell death, and interact with proteins, DNA, and lipids. In vivo studies have shown that 7-(dimethylphosphoryl)quinoline can reduce inflammation, modulate the immune system, and reduce the toxicity of certain drugs.
実験室実験の利点と制限
7-(dimethylphosphoryl)quinoline has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It also has a wide range of applications and can be used in a variety of experiments. The main limitation of 7-(dimethylphosphoryl)quinoline is that its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects and potential applications.
将来の方向性
In order to fully understand the potential applications of 7-(dimethylphosphoryl)quinoline, further research is needed to better understand its mechanism of action. This could include further studies to elucidate the biochemical and physiological effects of 7-(dimethylphosphoryl)quinoline, as well as studies to determine its potential therapeutic effects in vivo. Additionally, further research is needed to explore the potential applications of 7-(dimethylphosphoryl)quinoline in the fields of pharmaceuticals, agrochemicals, and materials. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing 7-(dimethylphosphoryl)quinoline.
合成法
7-(dimethylphosphoryl)quinoline is synthesized by a three-step process that involves the reaction of aniline with dimethylsulfate, followed by reaction with phosphoryl chloride and then with quinoline. The reaction of aniline with dimethylsulfate yields N-dimethyl-aniline, which is then reacted with phosphoryl chloride to form N-dimethyl-phosphoryl aniline. Finally, this compound is reacted with quinoline to yield 7-(dimethylphosphoryl)quinoline.
特性
IUPAC Name |
7-dimethylphosphorylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDGASNIWVTTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dimethylphosphoryl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

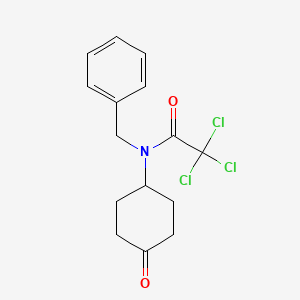
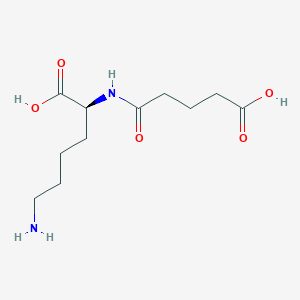

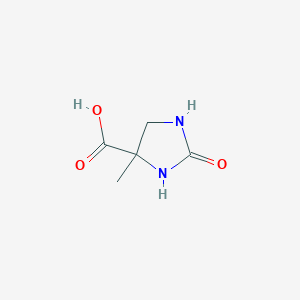

![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)
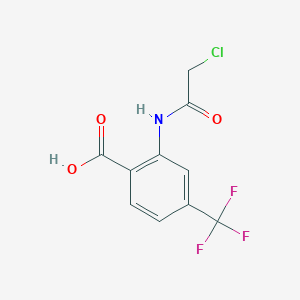
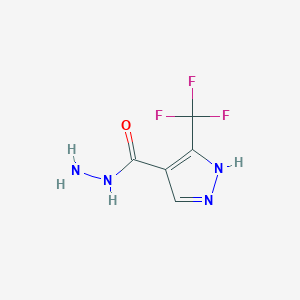
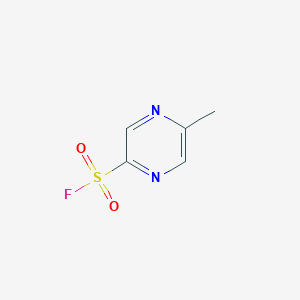
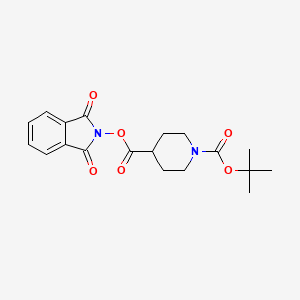
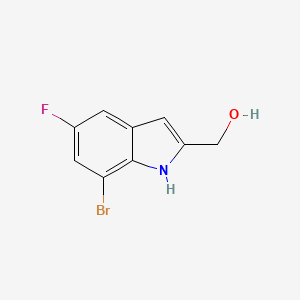
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)

